Carbonic acid, compd. with N,N-diethylethanamine (1:1)
Overview
Description
Triethylammonium bicarbonate buffer is a commonly used chromatographic eluent, volatile buffer, mobile phase and ion-pairing agent for the purification of nucleic acids and biomolecules.
Mechanism of Action
Target of Action
Triethylammonium bicarbonate (TEAB) buffer, also known as carbonic acid compound with N,N-diethylethanamine (1:1), primarily targets acid-base homeostasis in biological systems . It plays a crucial role in maintaining the pH balance in various tissues, including the blood and duodenum .
Mode of Action
TEAB buffer is composed of a combination of triethylamine and carbon dioxide, the latter occurring in solution as bicarbonate . It acts as a weak base that can accept protons from a strong acid to prevent any significant change in pH . This buffer system involves the balance of carbonic acid (H2CO3), bicarbonate ion (HCO3-), and carbon dioxide (CO2) to maintain pH in various tissues .
Biochemical Pathways
The bicarbonate buffer system is an essential part of acid-base homeostasis. It involves the conversion of carbon dioxide (CO2), a by-product of cellular respiration, into bicarbonate (HCO3-) and hydrogen ions (H+) in red blood cells . This conversion is catalyzed by the enzyme carbonic anhydrase . The bicarbonate ions are then transported to the lungs, where they are converted back into CO2 and exhaled .
Pharmacokinetics
Its volatility facilitates sample recovery after chromatographic analysis , making it a buffer of interest for mass spectrometric analysis of biomolecules .
Result of Action
The primary result of TEAB’s action is the maintenance of pH balance in biological systems. By neutralizing excess acid or base introduced into the system, it prevents significant pH changes that could disrupt normal cellular functions . In addition, it has been used in ion-exchange chromatography and electrophoresis , and for the purification of oligonucleotides for electrospray mass spectrometry analysis .
Action Environment
The action of TEAB is influenced by environmental factors such as temperature and pressure. For instance, the preparation of TEAB involves passing carbon dioxide gas into a 1.0 M aqueous solution of triethylamine at 5°C . Moreover, its effectiveness as a buffer depends on its concentration and the pH of the solution it is in .
Biochemical Analysis
Biochemical Properties
The role of Carbonic acid;N,N-diethylethanamine in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by carbonic anhydrases (CAs), enzymes that accelerate the interconversion of inorganic carbon forms .
Cellular Effects
Carbonic acid;N,N-diethylethanamine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the bicarbonate buffer system, an acid-base homeostatic mechanism that maintains pH in the blood and other tissues
Molecular Mechanism
At the molecular level, Carbonic acid;N,N-diethylethanamine exerts its effects through several mechanisms. It participates in binding interactions with biomolecules and may influence enzyme activation or inhibition. For example, it is involved in the reaction catalyzed by carbonic anhydrase, facilitating the conversion of carbon dioxide and water into bicarbonate and protons .
Dosage Effects in Animal Models
The effects of Carbonic acid;N,N-diethylethanamine can vary with different dosages in animal models Studies have shown that the impact of this compound on cellular and metabolic processes can be dose-dependent
Metabolic Pathways
Carbonic acid;N,N-diethylethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels . For instance, it is part of the bicarbonate buffer system, a crucial metabolic pathway that helps maintain pH balance in the body .
Transport and Distribution
The transport and distribution of Carbonic acid;N,N-diethylethanamine within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions. Specific details about these processes are still being researched.
Subcellular Localization
The subcellular localization of Carbonic acid;N,N-diethylethanamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
carbonic acid;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIYTIJXGTIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935618 | |
Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15715-58-9 | |
Record name | Triethylammonium bicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium bicarbonate buffer ph 8.5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.